molecular formula C12H12O4 B125809 4-(Allyloxycarbonyl)phenylacetic acid CAS No. 142650-93-9

4-(Allyloxycarbonyl)phenylacetic acid

Cat. No.: B125809
CAS No.: 142650-93-9
M. Wt: 220.22 g/mol
InChI Key: BIKRXPVRJQADOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allyloxycarbonyl)phenylacetic acid is a phenylacetic acid derivative with an allyloxycarbonyl (CH₂=CHCH₂O-CO-) substituent at the para position of the phenyl ring. The allyloxycarbonyl group is hydrolytically labile under acidic or enzymatic conditions, making it useful for controlled release of the parent carboxylic acid .

Properties

CAS No.

142650-93-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(4-prop-2-enoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C12H12O4/c1-2-7-16-12(15)10-5-3-9(4-6-10)8-11(13)14/h2-6H,1,7-8H2,(H,13,14)

InChI Key

BIKRXPVRJQADOE-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)CC(=O)O

Synonyms

Benzeneacetic acid, 4-[(2-propenyloxy)carbonyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(Allyloxycarbonyl)phenylacetic acid with related phenylacetic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Acidity and Reactivity

The allyloxycarbonyl group is an electron-withdrawing substituent due to the ester’s carbonyl moiety. This increases the acidity of the phenylacetic acid’s carboxylic proton compared to unsubstituted phenylacetic acid (pKa ~4.3). For comparison:

  • 4-Fluorophenylacetic acid (pKa ~3.8): The electron-withdrawing fluorine atom enhances acidity .
  • 4-Hydroxyphenylacetic acid (pKa ~4.6): The electron-donating hydroxyl group reduces acidity .
  • 4-(Methylsulfonyl)phenylacetic acid : The strong electron-withdrawing sulfonyl group further lowers pKa (estimated <3.5), enhancing solubility in polar solvents .

The allyl ester in 4-(Allyloxycarbonyl)phenylacetic acid also introduces hydrolytic instability, unlike stable substituents like fluorine or methylsulfonyl. This property is advantageous in prodrugs, where enzymatic cleavage releases the active carboxylic acid .

Physicochemical Properties

Compound Substituent logP (Estimated) Solubility (Water) Key Applications
Phenylacetic acid None 1.4 Moderate Fragrances, pharmaceuticals
4-Fluorophenylacetic acid -F 1.8 Low NSAID intermediates
4-Hydroxyphenylacetic acid -OH 0.9 High Antibiotic synthesis
4-(Allyloxycarbonyl)phenylacetic acid -OCO-CH₂CH=CH₂ 2.2 Low (ester form) Prodrugs, polymer chemistry
4-(Methylsulfonyl)phenylacetic acid -SO₂CH₃ 0.5 High Pharmaceutical impurity control

logP and solubility estimates are based on substituent contributions (e.g., esters increase logP, while polar groups enhance aqueous solubility).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.